(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate is an organic compound characterized by its unique structure that includes a tert-butyl group, an amino group, and a tert-butoxy group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block in the development of pharmaceuticals and other biologically active compounds. Its synthesis typically involves protecting the amino group and esterification processes.
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. It is categorized under amino acid derivatives and is related to compounds used in peptide synthesis.
(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate falls under the classification of amino acid derivatives and esters. It is particularly relevant in the fields of organic chemistry, medicinal chemistry, and biochemistry due to its structural features that allow for further functionalization.
The synthesis of (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate can be achieved through several methods. A common approach involves the protection of the amino group followed by esterification of the carboxylic acid group.
The synthesis may involve reaction conditions such as temperature control, solvent choice (commonly dichloromethane or dimethylformamide), and the use of catalysts to enhance yield. Reaction monitoring can be performed using techniques like thin-layer chromatography.
The molecular structure of (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate consists of:
The compound can be represented by its structural formula, which highlights the arrangement of these atoms.
The molecular formula is with a molecular weight of approximately 273.4 g/mol. The compound's stereochemistry is crucial for its biological activity, as it exists in a specific chiral form.
(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate involves its interaction with specific enzymes and biochemical pathways. As a substrate or inhibitor, it can influence metabolic processes by modulating enzyme activity. The presence of the tert-butyl group enhances steric hindrance, which affects binding affinity and reactivity towards biological targets.
(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate has several applications across various scientific fields:
The stereocontrolled synthesis of (S)-tert-butyl 2-amino-3-(tert-butoxy)propanoate (CAS 48067-24-9) predominantly employs asymmetric hydrogenation and chiral auxiliary approaches. This compound serves as a crucial chiral building block in peptide synthesis and pharmaceutical intermediates, necessitating high enantiomeric purity [5]. Modern catalytic methods utilize rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) for hydrogenating precursor dehydroamino acid derivatives. These catalysts achieve stereoselectivity by creating a chiral environment that favors re-face adsorption of the prochiral substrate. Recent advancements demonstrate that iridium catalysts bearing N,P-ligands facilitate hydrogenation under mild conditions (25-50°C, 10-50 psi H₂), achieving enantiomeric excess (ee) values exceeding 95% [5].
Alternative biocatalytic routes employ engineered aminotransferases or ketoreductases to convert tert-butoxy carbonyl compounds to the desired (S)-enantiomer. Immobilized enzyme systems enable continuous-flow processing, significantly improving throughput compared to batch reactions. The enzymatic approach exhibits exceptional stereoselectivity (ee >99%) while operating under aqueous conditions at ambient temperature, though substrate concentration limitations remain a challenge for industrial-scale production.
Table 1: Catalytic Systems for Stereoselective Synthesis
Catalyst Type | Ligand/Enzyme | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Rh(I) complex | (S)-BINAP | 50°C, 50 psi H₂, 12h | 92 | 85 |
Ir(I) complex | (R,R)-DuPhos | 25°C, 15 psi H₂, 24h | 96 | 78 |
Biocatalyst | Engineered KRED | 30°C, pH 7.0, 48h | >99 | 92 |
Chiral auxiliary | Oppolzer’s sultam | -78°C to 25°C, 3 steps | >99 | 65 |
The orthogonal stability of tert-butyl and tert-butoxycarbonyl (Boc) groups under acidic conditions enables sequential protection of the amino and carboxyl functions in serine derivatives. Synthesis typically initiates with N-Boc protection of (S)-serine using di-tert-butyl dicarbonate (Boc₂O) in a Schotten-Baumann reaction (dichloromethane/water, 0°C to 25°C, 2h), followed by esterification of the carboxyl group with isobutylene under acid catalysis (conc. H₂SO₄, -10°C, 8h) [3]. This sequential protection yields the fully protected intermediate: (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.
The critical tert-butoxy introduction employs Williamson ether synthesis, where the hydroxy group undergoes SN₂ displacement with tert-butyl bromide/potassium tert-butoxide (tBuOK) in THF at -20°C. This reaction demands strict anhydrous conditions to prevent elimination byproducts. Final deprotection strategically utilizes acidolysis (trifluoroacetic acid (TFA)/dichloromethane 1:1, 0°C, 1h) to remove the Boc group while preserving the acid-sensitive tert-butoxy and tert-butyl ester moieties. The stability differential between Boc (labile to mild acid) and tert-butyl groups (stable to mild acid but cleaved by strong acid) enables this chemoselectivity [4].
Achieving >99% ee necessitates meticulous parameter optimization:
These optimizations collectively address the primary racemization pathways: (1) base-catalyzed enolization at the α-carbon, (2) trace acid-catalyzed oxazoline formation, and (3) residual metal-induced epimerization.
Solution-Phase Synthesis remains the industrial standard for large-scale production (kilogram quantities) due to operational simplicity and established purification protocols. The linear synthesis involves:
Solid-Phase Synthesis employs resin-bound serine (e.g., Wang or Merrifield resins) for automated assembly:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 100 g – 100 kg | 1 mg – 10 g |
Average Yield per Step (%) | 80-90 | 70-85 |
Purity (HPLC) | >99% | 90-95% |
Solvent Consumption | High (15-25 L/kg) | Low (5-8 L/kg) |
Purification Complexity | Medium (extraction/distillation) | Low (filtration) |
Equipment Requirements | Standard reactor | Peptide synthesizer |
Scalability | Excellent | Limited |
The optimal method depends on application requirements: solution-phase suits bulk manufacturing of single compounds (e.g., 99% pure material supplied by Zibo Hangyu Biotechnology [5]), while solid-phase excels in rapid analogue generation for structure-activity relationship studies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7